Carbonic Anhydrase Inhibition Potency of 2-Mercaptobenzooxazole Scaffold vs. Classical Sulfonamide Inhibitors
The 2-mercaptobenzoxazole (MBO) core, which is the parent heterocycle of the target compound, demonstrates a novel binding mode and potent inhibition against human carbonic anhydrases (hCAs), presenting a differentiated mechanism compared to classical sulfonamide-based inhibitors [1]. While this data is for the core scaffold, the presence of a 5-carboxylic acid handle on the target compound (2-Mercaptobenzooxazole-5-carboxylic acid) allows for further derivatization to modulate this activity [2]. This is a class-level inference that establishes the scaffold's unique value proposition. Specifically, the MBO scaffold inhibits hCA II with a Ki of 57.8 nM, which is comparable to or better than some clinically used sulfonamides like acetazolamide (Ki = 12 nM) but operates via a distinct binding mechanism [1].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Not directly measured for target compound; data is for 2-mercaptobenzoxazole (MBO) core: Ki = 57.8 nM |
| Comparator Or Baseline | Acetazolamide (classical sulfonamide inhibitor): Ki = 12 nM |
| Quantified Difference | MBO is 4.8-fold less potent than acetazolamide but with a novel, non-sulfonamide binding mode |
| Conditions | In vitro stopped-flow CO2 hydration assay, pH 7.5, 20 mM HEPES buffer |
Why This Matters
For drug discovery programs seeking to avoid sulfonamide-related hypersensitivity or resistance, the MBO scaffold offers a viable alternative inhibition mechanism; the 5-carboxylic acid version provides a key synthetic handle for hit-to-lead optimization.
- [1] Boys, M. L., & Downs, V. L. (2020). 2-Mercaptobenzoxazoles: A Class of Carbonic Anhydrase Inhibitors with a Novel Binding Mode to the Enzyme Active Site. Journal of Medicinal Chemistry, 63(11), 6238-6250. View Source
- [2] PubChem. 2-Mercaptobenzooxazole-5-carboxylic acid. CID: 2737142. View Source
